ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

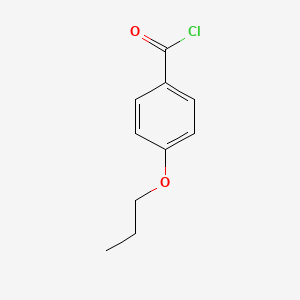

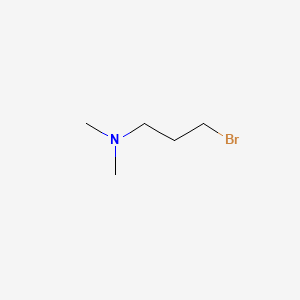

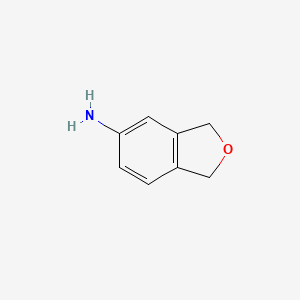

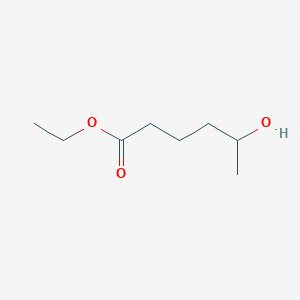

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 51986-17-5 . It has a molecular weight of 170.17 . The IUPAC name for this compound is ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate .

Molecular Structure Analysis

The InChI code for ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)9(2)8-5/h4,10H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

While specific chemical reactions involving ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate are not detailed in the search results, pyrazole derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a solid at room temperature . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antimicrobial Agents

Pyrazole derivatives, including ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate , have been extensively studied for their antimicrobial properties . These compounds are known to inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal medications.

Agriculture: Pesticide Development

In agriculture, pyrazole-based compounds are explored for their use as pesticides . Their ability to disrupt the life cycle of pests without causing significant harm to crops is of particular interest to researchers aiming to develop more effective and environmentally friendly pest control solutions.

Organic Synthesis: Catalysts

The synthesis of pyrazole derivatives often involves the use of catalysts to improve reaction efficiency . Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate can be synthesized using eco-friendly catalysts like Amberlyst-70, which offers a nontoxic, thermally stable, and cost-effective alternative for organic reactions .

Pharmaceutical Research: Anti-inflammatory and Anticancer Agents

Pyrazole derivatives are recognized for their anti-inflammatory and anticancer activities . They can be designed to target specific pathways involved in inflammation and tumor growth, providing a basis for the development of novel therapeutic agents.

Biochemistry: Enzyme Inhibition

In biochemistry, pyrazole compounds are valuable as enzyme inhibitors . They can selectively bind to enzymes and modulate their activity, which is crucial in the study of metabolic pathways and the treatment of diseases caused by enzymatic dysregulation.

Material Science: Organic Electronics

The electronic properties of pyrazole derivatives make them suitable for use in organic electronics . Their potential applications include organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they can serve as conductive materials or as part of the active layer.

Analytical Chemistry: Chromatography

In analytical chemistry, pyrazole derivatives can be used as standards or reagents in chromatographic analyses . Their distinct chemical properties allow for the separation and identification of complex mixtures, aiding in the qualitative and quantitative analysis of substances.

Chemical Education: Synthetic Methodology

Lastly, the synthesis of pyrazole derivatives, such as ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, is an excellent teaching tool in chemical education . It demonstrates various synthetic techniques and the principles of regioselective reactions, serving as a practical example for students learning organic chemistry.

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-methyl-3-oxo-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)9(2)8-5/h4,8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGLOQRFAJAMTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500279 |

Source

|

| Record name | Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | |

CAS RN |

51986-17-5 |

Source

|

| Record name | Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)